molecular formula C19H17N3O6 B12006879 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B12006879
M. Wt: 383.4 g/mol
InChI Key: LHZNBHFBWNULBU-UHFFFAOYSA-N
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Description

4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the quinoline derivative is treated with a nitrating agent such as nitric acid.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinoline ketones, while reduction of the nitro group can yield quinoline amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its potential biological activity could be explored for the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or dyes, due to its functional groups and reactivity.

Mechanism of Action

The mechanism by which 4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide: This compound shares a similar nitrophenyl group and hydroxy functionalities but differs in its core structure.

    4-hydroxy-N-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide: Another similar compound with a benzohydrazide core instead of a quinoline core.

Uniqueness

4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide is unique due to its quinoline core, which imparts distinct chemical properties and potential biological activities. The combination of hydroxy, nitro, and carboxamide groups further enhances its reactivity and versatility in various applications.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

4-hydroxy-N-(2-hydroxy-5-nitrophenyl)-2-oxo-1-propylquinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O6/c1-2-9-21-14-6-4-3-5-12(14)17(24)16(19(21)26)18(25)20-13-10-11(22(27)28)7-8-15(13)23/h3-8,10,23-24H,2,9H2,1H3,(H,20,25)

InChI Key

LHZNBHFBWNULBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O)O

Origin of Product

United States

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